molecular formula C11H16S B7991060 Ethyl 2,4,5-trimethylphenyl sulfide

Ethyl 2,4,5-trimethylphenyl sulfide

Cat. No.: B7991060
M. Wt: 180.31 g/mol
InChI Key: LMGHWUOCRHOERH-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethylphenyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethyl group attached to a 2,4,5-trimethylphenyl group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,5-trimethylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,4,5-trimethylphenyl thiol and ethyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The thiol is deprotonated by the base to form a thiolate anion, which then reacts with the ethyl halide to form the desired sulfide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One-pot thiol-free synthetic approaches have been developed to produce sulfides under green conditions without using metal catalysts . These methods often utilize readily available starting materials and environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trimethylphenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfide can yield thiols or other reduced sulfur-containing compounds.

    Substitution: The ethyl group or the methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

Ethyl 2,4,5-trimethylphenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trimethylphenyl sulfide depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur atom, which can form bonds with metals or other electrophilic centers. This interaction can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects.

Comparison with Similar Compounds

Ethyl 2,4,5-trimethylphenyl sulfide can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2,4,6-trimethylphenyl sulfide: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 3,4,5-trimethylphenyl sulfide: Similar structure but with different positions of the methyl groups on the phenyl ring.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

1-ethylsulfanyl-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-5-12-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGHWUOCRHOERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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